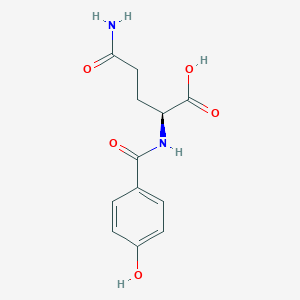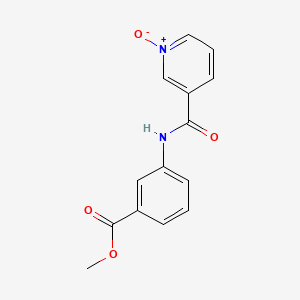
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through an amide bond, with a methyl ester and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide typically involves multiple steps. One common approach is to start with the preparation of the benzoic acid derivative, followed by the introduction of the pyridine ring and the formation of the amide bond. The final steps involve the esterification and oxidation to form the N-oxide.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative can be synthesized through the reaction of benzoic acid with appropriate reagents under controlled conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.
Formation of Amide Bond: The amide bond is formed by reacting the benzoic acid derivative with the pyridine derivative in the presence of coupling agents.
Esterification: The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Oxidation to N-Oxide: The final step involves the oxidation of the pyridine nitrogen to form the N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the N-oxide group, converting it back to the pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress. The amide bond and aromatic rings can interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Amide compounds: Molecules containing amide bonds linking different aromatic systems.
Uniqueness
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is unique due to the combination of its structural features, including the benzoic acid moiety, pyridine ring, amide bond, methyl ester, and N-oxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
65101-44-2 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
methyl 3-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(18)10-4-2-6-12(8-10)15-13(17)11-5-3-7-16(19)9-11/h2-9H,1H3,(H,15,17) |
InChI-Schlüssel |
YFXGLUHJHWNAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)[O-] |
Löslichkeit |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


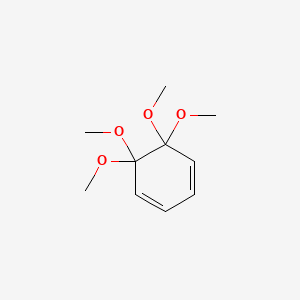


![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
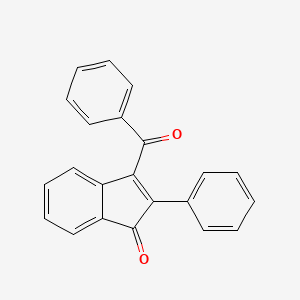


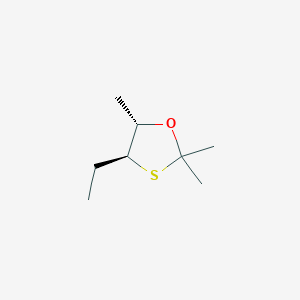

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

